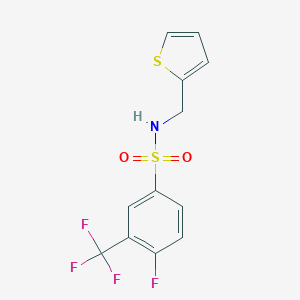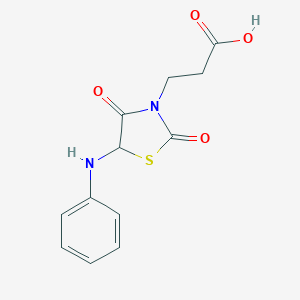![molecular formula C29H20O B246427 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one, also known as DPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPP is a polycyclic aromatic hydrocarbon that has a unique structure, making it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is not fully understood, but it is believed to act as an electron acceptor in organic electronic devices. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has a high electron affinity, which allows it to efficiently accept electrons from other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one, but it has been found to be non-toxic in animal studies. However, further research is needed to fully understand the potential effects of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one in lab experiments is its excellent stability and solubility. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is also relatively easy to synthesize, making it a readily available material for researchers. However, one limitation of using 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is its complex structure, which can make it difficult to study and manipulate in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one. One area of interest is the development of new synthetic methods for 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential applications of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one in other fields, such as catalysis and materials science. Finally, more research is needed to fully understand the mechanism of action of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one and its potential effects on biological systems.
Synthesemethoden
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one can be synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The synthesis of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one can be challenging due to its complex structure, but recent advancements in synthetic methods have made it more accessible.
Wissenschaftliche Forschungsanwendungen
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been found to have excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors and organic solar cells. Additionally, 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been shown to have excellent stability and solubility, making it an ideal material for use in organic electronic devices.
Eigenschaften
Molekularformel |
C29H20O |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1,3-diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C29H20O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18,25-26H |
InChI-Schlüssel |
AGWYEPSKPQEXTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)



![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)